3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-4-3-5-11(18)6-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWNKJRKOZGYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position.
Attachment of the benzamide moiety: This step involves the reaction of the intermediate compound with benzoyl chloride or benzamide under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Research has focused on its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[7-(3-Chlorophenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]-3-Methylbenzamide
- Structural Differences : Replaces the 3-chlorobenzamide group with a 3-methylbenzamide, altering electronic properties (electron-donating methyl vs. electron-withdrawing chlorine).
- Physicochemical Impact : The methyl group increases hydrophobicity (logP ~4.5 estimated) compared to the chloro-substituted variant (logP ~5.2) .
- Synthetic Relevance : Demonstrates versatility in modifying the benzamide substituent for structure-activity relationship (SAR) studies .
2-Chloro-N-(7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl)Acetamide
- Structural Differences : Substitutes benzamide with an acetamide group, reducing aromaticity and molecular weight (MW: ~295 vs. ~370 for the target compound).
- Functional Implications : The shorter alkyl chain may decrease π-π stacking interactions but improve solubility .
Benzamide Derivatives with Heterocyclic Linkers
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
3-Chloro-N-(3,5-Dichlorophenyl)Benzamide
- Structural Differences: Incorporates a 3,5-dichlorophenyl group instead of the quinazolinone system.
- Physicochemical Properties: Higher logP (5.21) due to additional chlorine atoms. Reduced hydrogen bond donors (1 vs. 2 in the target compound), impacting solubility (logSw = -5.68) .
Chromene and Chromene-Carbonitrile Derivatives
2-Amino-4-(4-Chlorophenyl)-7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydro-4H-Chromene-3-Carbonitrile
- Structural Differences: Replaces quinazolinone with a chromene-carbonitrile system.
- Crystal Packing : Forms N–H···N and N–H···O hydrogen bonds, creating layered 3D networks—a property critical for crystallinity in drug development .
- Bioactivity : Chromene derivatives often exhibit antifungal activity, with minimal fungicidal concentrations reported at 62.5–125 µg/ml for related compounds .
Metal Complexes of Benzamide Derivatives
Bis(3-Chloro-N-(Diethylcarbamothioyl)Benzamido) Nickel(II)
- Structural Features : The benzamide acts as a bidentate ligand, coordinating via S and O atoms to form a distorted square-planar geometry.
Comparative Data Table
*Estimated based on analogous structures.
Key Findings and Implications
Core Structure Diversity: Quinazolinone and chromene cores offer distinct hydrogen-bonding and stacking interactions, influencing crystallinity and bioactivity .
Biological Potential: While direct data for the target compound are lacking, structurally related benzamides and chromenes show antifungal and enzyme-inhibitory properties, suggesting avenues for pharmacological exploration .
Biological Activity
3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the quinazoline scaffold known for diverse pharmacological activities. The synthetic route often includes the formation of the quinazoline core followed by chlorination and amide coupling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the quinazoline structure. For instance, a series of derivatives were tested against various cancer cell lines including MCF-7 and MDA-MB-231. These compounds exhibited significant cytotoxicity with IC50 values indicating their effectiveness compared to standard treatments like tamoxifen .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 9 | MCF-7 | 7.82 | Better than tamoxifen (11.92 μM) |
| 15 | MCF-7 | 6.02 | Better than tamoxifen (11.92 μM) |
The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer progression. For example, compounds similar to this compound have been shown to inhibit 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), which plays a crucial role in estrogen metabolism .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives exhibit antimicrobial activity against various pathogens. Studies have demonstrated that these compounds can inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
One notable study evaluated the antimicrobial efficacy of several quinazoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide?
- Methodological Answer : The synthesis involves sequential reactions: (1) condensation of 3-chlorobenzoyl chloride with a 7,7-dimethyl-5-oxotetrahydroquinazolin-2-amine precursor under anhydrous conditions (e.g., DMF solvent, 70°C, 12 hours), (2) purification via silica gel chromatography (ethyl acetate/hexane, 1:3 ratio), and (3) recrystallization in methanol for >95% purity. Key optimizations include stoichiometric control (1:1.1 molar ratio of amine to benzoyl chloride) and inert atmosphere (N₂) to prevent hydrolysis. Reaction progress should be monitored via TLC (Rf = 0.4 in 30% EtOAc/hexane) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Aromatic protons (δ 7.3–8.1 ppm), amide carbonyl (δ ~168 ppm), and tetrahydroquinazoline methyl groups (δ 1.2–1.5 ppm).
- HRMS : Expected [M+H]+ at m/z 385.12 (calculated using isotopic patterns for Cl).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks (e.g., dimerization via N–H···N interactions) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay, IC50) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
- Enzyme inhibition : Use fluorogenic substrates to assess activity against kinases (e.g., EGFR) or metabolic enzymes (e.g., PFOR) with positive controls (e.g., staurosporine).
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and validate stability via HPLC .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioactivity across studies be systematically resolved?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (pH 7.4, 37°C, 48-hour incubation).
- Purity validation : Use HPLC-MS to rule out degradation products (>98% purity threshold).
- Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays.
- Structural analogs : Test derivatives (e.g., 3-fluoro or 2-chloro variants) to isolate substituent-specific effects .
Q. What advanced strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Perform Michaelis-Menten analysis to determine inhibition type (e.g., competitive vs. non-competitive).
- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., PFOR) to identify binding residues (e.g., hydrogen bonds with Asp128).
- SPR spectroscopy : Quantify binding affinity (KD) in real-time using immobilized enzyme.
- Mutagenesis : Validate key interactions by mutating residues (e.g., Asp128Ala) and retesting activity .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (2.8), CYP450 inhibition, and BBB permeability.
- MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
- Docking studies : Align the compound with toxicity-associated receptors (e.g., hERG) to assess cardiotoxicity risk .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproduce synthesis : Verify starting material purity (e.g., 7,7-dimethyltetrahydroquinazoline precursor via 1H NMR).
- Thermal analysis : Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to confirm melting points.
- Solvent effects : Test NMR in multiple solvents (DMSO-d6 vs. CDCl3) to detect tautomerism or polymorphism .
Experimental Design Considerations
Q. What controls are essential when testing this compound’s antiviral activity?
- Methodological Answer :
- Negative controls : Uninfected cells + compound (cytotoxicity baseline).
- Positive controls : Known antivirals (e.g., acyclovir for HSV-1).
- Vehicle controls : DMSO-only treatment.
- Multiplicity of infection (MOI) : Standardize viral titers (e.g., MOI = 0.1) to ensure reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
